molecular formula C13H10N2 B599455 3-Amino-biphenyl-2-carbonitrile CAS No. 106274-68-4

3-Amino-biphenyl-2-carbonitrile

Cat. No.: B599455
CAS No.: 106274-68-4
M. Wt: 194.237
InChI Key: LMAIDQDTPOQJBC-UHFFFAOYSA-N
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Description

3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It consists of a biphenyl structure with an amino group at the 3-position and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-biphenyl-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-nitrobiphenyl with a suitable nitrile source under reducing conditions. For example, 3-nitrobiphenyl can be reduced to 3-aminobiphenyl using hydrogen gas in the presence of a palladium catalyst. The resulting 3-aminobiphenyl can then be reacted with a nitrile source, such as cyanogen bromide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and nitrile addition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 3-nitro-biphenyl-2-carbonitrile.

    Reduction: Formation of 3-Amino-biphenyl-2-amine.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3-Amino-biphenyl-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-biphenyl-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-biphenyl: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    2-Amino-biphenyl-3-carbonitrile: Isomer with different substitution pattern, leading to distinct chemical properties.

    4-Amino-biphenyl-2-carbonitrile: Positional isomer with potential differences in reactivity and biological activity.

Uniqueness

3-Amino-biphenyl-2-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl scaffold

Properties

IUPAC Name

2-amino-6-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAIDQDTPOQJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673327
Record name 3-Amino[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106274-68-4
Record name 3-Amino[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-bromobenzonitrile (5 g, 0.025 mmol) in toluene (70 mL) was added KOAc (5 g, 0.05 mmol), phenylboronic acid (4.27 g, 0.035 mmol) and cat. Pd(TPP)2Cl2. The reaction mixture was heated to 115° C. for 16 h. After this time, the reaction mixture was filtered and the volatiles were evaporated to yield as residue. The residue was purified by column chromatography (1% EtOAc in hexanes) to provide 3-aminobiphenyl-2-carbonitrile (3.2 g, 65% yield) as light yellow solid. LCMS Method Z: retention time 3.65 min; [M+]=195.2.
Quantity
5 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(TPP)2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-6-bromo-benzonitrile (1.0 Kg, 5.07 moles) and toluene (10 L, 10 vol) were added to a 20 L glass-lined reactor equipped with mechanical stirrer under inert atmosphere. Potassium acetate (996 g, 10.16 moles) and phenylboronic acid (866, 7.10 moles) were added into the solution and the solution was degassed with nitrogen for 30 min. After this time, dichloro-bis(triphenylphosphine) palladium (II) (17.8 g, 0.025 moles) was added to the reaction mixture at ambient temperature. The mixture was heated to 110° C., where it stirred for 17 h. At the conclusion of this period, the reaction progress was monitored by HPLC, which indicated the reaction was completed. The reaction mixture was filtered through a celite bed. The filtrate was transferred back to the reactor and concentrated hydrochloric acid (˜35%, 2 L, 2 vol) was charged to the reactor at ambient temperature. The HCl salt of the title compound precipitated out from the reaction and was collected by filtration. The HCl salt was transferred into the 20 L reactor and then made basic with 10% NaOH solution (pH 8-9). The resulting product was extracted with ethyl acetate (10 L, 10 vol). The ethyl acetate layer was washed with water (5 L, 5 vol) and then the solvent was evaporated under vacuum to give a residue. Hexanes (5 L, 5 vol) were added to the residue at 35-40° C., and the resulting slurry was cooled to ambient temperature. Once at the prescribed temperature, the product was collected by filtration to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC). 1H NMR (DMSO-D6, 400 MHz, δ ppm); 7.43-7.52 (m, 5H), 7.33-7.37 (m, 1H), 6.83 (d, J=8 Hz, 1H), 6.62 (d, J=8 Hz, 1H), 6.1 (s, 2H). ES-MS: [M++1]=194.23.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Name
Potassium acetate
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
7.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro-bis(triphenylphosphine) palladium (II)
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
5 L
Type
solvent
Reaction Step Four

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